Pyrantel citrate

Pharmaceutical formulation In vitro assay development Bioavailability enhancement

Pyrantel citrate delivers 106 mg/mL aqueous solubility and 41% oral bioavailability—over double the systemic exposure of pyrantel pamoate (16%). This freely soluble salt is essential for drench and injectable formulations, and for in vitro susceptibility assays requiring fully dissolved drug. With no cross-resistance to levamisole in pyrantel-selected Oesophagostomum isolates, it serves as an evidence-backed rotational partner in integrated parasite management. Procure pyrantel citrate for systemic nematode targets, migrating larvae treatment, and aqueous formulation R&D where the insoluble pamoate salt is pharmacokinetically unsuitable.

Molecular Formula C17H22N2O7S
Molecular Weight 398.43078
CAS No. 17076-90-3
Cat. No. B1144388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrantel citrate
CAS17076-90-3
Molecular FormulaC17H22N2O7S
Molecular Weight398.43078
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrantel Citrate CAS 17076-90-3: Salt‑Form Baseline and Procurement‑Relevant Physicochemical Profile


Pyrantel citrate is a water‑soluble tetrahydropyrimidine anthelmintic salt formed from pyrantel base and citric acid [1]. Unlike the more commonly used veterinary embonate (pamoate) salt, pyrantel citrate exhibits high aqueous solubility (106 mg mL⁻¹) and a low logP, properties that drive its rapid oral absorption and systemic exposure [1]. The compound acts as a nicotinic acetylcholine receptor agonist, causing spastic paralysis of susceptible nematodes [2]. These physicochemical and pharmacological characteristics define the baseline for comparative evaluation with alternative pyrantel salts and with other cholinergic anthelmintics.

Why Pyrantel Salts Are Not Interchangeable: Solubility and Bioavailability Drive Divergent Efficacy and Resistance Profiles


Pyrantel citrate cannot be freely substituted for pyrantel pamoate (embonate) or pyrantel tartrate without consequence. The three salts exhibit stark differences in aqueous solubility—pyrantel citrate is freely soluble (≥106 mg mL⁻¹), whereas pyrantel pamoate is water‑insoluble and pyrantel tartrate is moderately soluble [1][2]. These differences translate into divergent oral bioavailability (citrate ~41% vs pamoate ~16% in pigs) and disparate luminal drug concentrations, which in turn determine efficacy against large‑intestinal nematodes and influence the selection pressure for anthelmintic resistance [3][4]. Procurement decisions that ignore salt‑form‑specific pharmacokinetics risk selecting a product that is either sub‑therapeutic (citrate against resistant Oesophagostomum) or excessively absorbed (citrate for systemic nematode targets).

Pyrantel Citrate vs. Comparators: Head‑to‑Head Quantitative Differentiation Evidence


Aqueous Solubility: Pyrantel Citrate vs. Pyrantel Pamoate

Pyrantel citrate demonstrates a ≥100‑fold higher aqueous solubility compared to pyrantel pamoate. Quantitative data show pyrantel citrate is freely soluble in water with a measured solubility of 106 mg mL⁻¹ [1], whereas pyrantel pamoate is classified as insoluble (<1 mg mL⁻¹) [2]. This differential is directly attributed to the salt‑forming acid (citrate vs. pamoate) and is a primary determinant of in vivo dissolution and absorption kinetics.

Pharmaceutical formulation In vitro assay development Bioavailability enhancement

Oral Bioavailability in Swine: Pyrantel Citrate vs. Pyrantel Pamoate

Following oral administration to pigs, pyrantel citrate achieves a mean absolute bioavailability of 41% (± standard deviation not fully specified), significantly exceeding the 16% bioavailability observed for the pamoate salt [1]. The citrate salt exhibits a shorter mean absorption time (MAT) of 2.38 ± 0.25 h, compared with the extended MAT of the less soluble pamoate salt [1]. Consequently, pyrantel citrate generates higher systemic concentrations but a shorter mean residence time (MRT) of 4.92 ± 0.36 h, reflecting rapid clearance.

Pharmacokinetics Oral absorption Veterinary parasitology

Efficacy Against Pyrantel‑Resistant Oesophagostomum dentatum in Pigs

In a controlled trial using a pyrantel‑resistant isolate of Oesophagostomum dentatum, pyrantel citrate exhibited a mean efficacy of only 23%, whereas pyrantel pamoate achieved 75% efficacy at an equivalent molar dose [1]. The poor performance of the citrate salt is attributed to its rapid absorption and clearance, which limits the amount of active drug reaching the large‑intestinal habitat of O. dentatum [1].

Anthelmintic resistance Efficacy Veterinary parasitology

Cross‑Resistance Pattern: Pyrantel Citrate Selection Does Not Confer Levamisole Resistance

In vivo selection experiments with Oesophagostomum spp. in pigs demonstrate that a strain repeatedly exposed to pyrantel citrate (four times per year for ≥8 years) developed resistance to pyrantel (faecal egg count reduction (FECR) 43.8%, worm count reduction (WCR) 65.9%/49.4% for O. quadrispinulatum/O. dentatum) but remained fully susceptible to levamisole [1]. Conversely, a strain selected with levamisole acquired resistance to levamisole (FECR −573.3%, WCR 44.5%/96.4%) and simultaneously exhibited cross‑resistance to pyrantel (FECR 10.4%, WCR 64.5%/90.7%) [1].

Anthelmintic resistance Cross‑resistance Cholinergic agonists

Comparative Efficacy Against Susceptible Oesophagostomum dentatum: Pyrantel Citrate vs. Pyrantel Tartrate

In a controlled‑critical study with naturally infected pigs, pyrantel citrate and pyrantel tartrate administered at the same dosage (510 mg pyrantel base/kg feed) each achieved 100% efficacy based on both faecal egg count reduction and adult worm recovery at necropsy [1]. In a subsequent field trial, pyrantel citrate alone reduced Oesophagostomum sp. egg counts by 89.4% [1].

Efficacy Susceptible isolates Feed‑additive formulation

In Vitro Potency Rank Order: Pyrantel vs. Morantel and Levamisole

Dose‑response studies on an identified insect neurone model reveal the rank order of cholinergic agonist effectiveness as carbachol ≫ levamisole > pyrantel > morantel [1]. While these data are not nematode‑specific, they provide a quantitative pharmacodynamic comparator for the tetrahydropyrimidine/imidazothiazole class and highlight that pyrantel is more potent than morantel but less potent than levamisole in this assay system.

Pharmacodynamics Cholinergic agonists Receptor pharmacology

Procurement‑Driven Application Scenarios for Pyrantel Citrate Based on Quantitative Differentiation Evidence


Aqueous Formulation Development and In Vitro Assays

Pyrantel citrate's high aqueous solubility (106 mg mL⁻¹) makes it the salt of choice for preparing aqueous dosing solutions, drenches, or injectable formulations (i.v. pharmacokinetic studies) [1]. In contrast, pyrantel pamoate's insolubility precludes its use in such systems. This property also renders pyrantel citrate ideal for in vitro anthelmintic susceptibility testing, larval development assays, and cell‑culture‑based receptor pharmacology studies where a fully dissolved, bioavailable form of the drug is required [2][3].

Systemic Anthelmintic Therapy and Migrating Larval Targets

With an oral bioavailability of 41% in pigs, pyrantel citrate delivers significantly higher systemic drug exposure than the pamoate salt (16%) [2]. This characteristic is exploited for treating parasites residing outside the gastrointestinal lumen, such as migrating larvae or pulmonary‑phase nematodes, where plasma drug concentrations are critical for efficacy. Procurement of pyrantel citrate for this indication is supported by direct pharmacokinetic evidence [2].

Rotational Deworming Programmes to Preserve Levamisole Efficacy

Because selection with pyrantel citrate does not confer cross‑resistance to levamisole (FECR and WCR for levamisole remain unaffected in pyrantel‑selected Oesophagostomum isolates), pyrantel citrate can be used as a rotational partner with levamisole in integrated parasite management strategies [4]. This property is valuable for procurement in swine and small ruminant operations where levamisole remains a key anthelmintic and preservation of its efficacy is a priority.

Feed‑Additive Formulations for Susceptible Nematode Populations

When faced with confirmed susceptible Oesophagostomum dentatum, pyrantel citrate achieves 100% efficacy at 510 mg base/kg feed, equivalent to pyrantel tartrate [5]. Procurement can therefore be based on local availability, cost, or regulatory approval without compromising therapeutic outcome. The field‑trial reduction of 89.4% in egg counts further supports its utility in production settings [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrantel citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.